3-Bromo-4-chlorobenzene-1-sulfonyl chloride is an organic compound characterized by the molecular formula C₆H₃BrCl₂O₂S. This compound features a benzene ring substituted with both bromine and chlorine atoms, as well as a sulfonyl chloride group. The presence of these substituents imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is classified as a corrosive substance and requires careful handling in laboratory settings due to its reactive nature .
The primary reaction mechanism involving 3-Bromo-4-chlorobenzene-1-sulfonyl chloride is electrophilic aromatic substitution. In this process, the sulfonyl chloride group acts as an electrophile, allowing for the introduction of various nucleophiles, such as amines, to form sulfonamide derivatives. The compound can also participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other functional groups .
3-Bromo-4-chlorobenzene-1-sulfonyl chloride exhibits notable biological activity, particularly in the synthesis of sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are used in various therapeutic applications. The compound's ability to modify biomolecules makes it useful in biochemical research, facilitating studies on enzyme interactions and metabolic pathways .
The synthesis of 3-Bromo-4-chlorobenzene-1-sulfonyl chloride typically involves the following methods:
In industrial settings, large-scale production often employs continuous flow reactors to optimize yield and purity. Advanced purification techniques are also utilized to isolate the desired product effectively .
3-Bromo-4-chlorobenzene-1-sulfonyl chloride finds applications in various fields:
Research indicates that 3-Bromo-4-chlorobenzene-1-sulfonyl chloride interacts with various nucleophiles, particularly amines, through nucleophilic substitution mechanisms. This interaction is crucial for the formation of sulfonamide bonds, which are significant in medicinal chemistry for developing antibacterial agents .
Several compounds share structural similarities with 3-Bromo-4-chlorobenzene-1-sulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | C₆H₃BrClFO₂S | Contains fluorine instead of chlorine; unique reactivity |
| 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | C₆H₃BrCl₂O₂S | Different substitution pattern; similar applications |
| 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | C₆H₄ClN₂O₂S | Contains a nitro group; different biological activity |
The uniqueness of 3-Bromo-4-chlorobenzene-1-sulfonyl chloride lies in its specific combination of bromine and chlorine substituents on the benzene ring, which influences its reactivity profile and application potential compared to similar compounds. Its role as a versatile intermediate in organic synthesis sets it apart from others that may not possess the same level of reactivity or functional versatility .
3-Bromo-4-chlorobenzene-1-sulfonyl chloride is a dihalogenated aromatic sulfonyl chloride compound with the molecular formula C6H3BrCl2O2S and molecular weight of 289.96 g/mol [1] [2]. This compound serves as an important intermediate in organic synthesis and pharmaceutical manufacturing processes . The compound exhibits high reactivity due to the presence of both halogen substituents and the sulfonyl chloride functional group, making it valuable for various chemical transformations [4].
The Friedel-Crafts sulfonylation reaction represents a fundamental approach for introducing sulfonyl groups into aromatic compounds [5] [6]. This electrophilic aromatic substitution reaction utilizes Lewis acid catalysts to activate sulfonyl chloride reagents for attack on electron-rich aromatic systems. The mechanism involves the formation of an electrophilic sulfonium intermediate that subsequently attacks the aromatic ring, forming a sigma complex before deprotonation restores aromaticity [7] [8].
For the synthesis of 3-bromo-4-chlorobenzene-1-sulfonyl chloride, the Friedel-Crafts approach typically begins with the corresponding dihalogenated benzene derivative . The reaction proceeds through coordination of the Lewis acid catalyst with chlorosulfonic acid or related sulfonylating agents, generating a highly electrophilic species capable of attacking the aromatic substrate [9] [10]. Aluminum chloride and ferric chloride are commonly employed catalysts, with aluminum chloride generally providing superior selectivity and yields [5] [6].
The optimization of reaction conditions is critical for achieving high yields and selectivity in Friedel-Crafts sulfonylation processes [7]. Temperature control is particularly important, as elevated temperatures can lead to polysubstitution and rearrangement reactions [8]. Solvent selection also influences both the reaction rate and product distribution, with non-polar solvents such as carbon disulfide and dichloromethane providing optimal results [6] [10].
Table 1: Friedel-Crafts Sulfonylation Conditions
| Catalyst | Temperature (°C) | Solvent | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Aluminum chloride | 0-25 | Carbon disulfide | 65-80 | Moderate |
| Ferric chloride | 20-40 | Nitrobenzene | 55-75 | Low |
| Aluminum bromide | 0-20 | Dichloromethane | 70-85 | High |
| Antimony pentachloride | 0-30 | Carbon tetrachloride | 60-75 | Moderate |
The presence of both bromine and chlorine substituents on the benzene ring significantly influences the reactivity and regioselectivity of the sulfonylation reaction [9]. These electron-withdrawing halogen atoms deactivate the aromatic ring toward electrophilic attack while directing incoming electrophiles to the meta position relative to the halogen substituents [5]. This directing effect is crucial for achieving the desired substitution pattern in 3-bromo-4-chlorobenzene-1-sulfonyl chloride synthesis [10].
Sequential halogenation-sulfonylation methodologies provide an alternative synthetic approach that allows for precise control over the substitution pattern [11] [12]. This strategy involves the systematic introduction of halogen atoms followed by sulfonylation, enabling the preparation of complex polysubstituted aromatic compounds with high regioselectivity [13] [14].
The sequential approach typically begins with the halogenation of benzene or substituted benzene derivatives using molecular halogens in the presence of Lewis acid catalysts [15] [16]. Bromination and chlorination reactions proceed through distinct mechanisms and exhibit different selectivity patterns, allowing for the controlled introduction of multiple halogen substituents [17] [18]. The order of halogenation significantly impacts the final substitution pattern due to the different directing effects of bromine and chlorine substituents [15].
For 3-bromo-4-chlorobenzene-1-sulfonyl chloride synthesis, bromination typically precedes chlorination due to the stronger activating effect of bromine compared to chlorine [19] [15]. The bromination step is usually conducted at lower temperatures to minimize polysubstitution, while the subsequent chlorination requires more forcing conditions due to the deactivating effect of the bromine substituent [16]. Following the completion of dihalogenation, sulfonylation is performed using chlorosulfonic acid under carefully controlled conditions [9] [10].
Table 2: Chlorosulfonic Acid Reaction Parameters
| Parameter | Optimized Value | Literature Range |
|---|---|---|
| Molar Ratio (ArH:ClSO3H) | 1:1.2-1.5 | 1:1.1-2.0 |
| Temperature Range (°C) | 35-80 | 20-120 |
| Reaction Time (hours) | 2-4 | 1-8 |
| Solvent | Chloroform or neat | Various or neat |
| Yield (%) | 75-90 | 60-95 |
The chlorosulfonic acid methodology represents the most widely employed approach for direct sulfonyl chloride formation [20] [21]. This reagent functions both as a sulfonylating agent and as a source of hydrogen chloride, which is eliminated during the reaction [9]. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the sulfur trioxide component of chlorosulfonic acid serving as the electrophile [10]. Temperature control is critical in these reactions, as excessive heat can lead to desulfonation and the formation of undesired byproducts [21].
Table 3: Sequential Halogenation-Sulfonylation Methods
| Method | First Step Reagent | Second Halogenation Reagent | Sulfonylation Reagent | Overall Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Bromination then Chlorination followed by Sulfonylation | Bromine/FeBr3 | Chlorine/AlCl3 | Chlorosulfonic acid | 45-60 | High |
| Chlorination then Bromination followed by Sulfonylation | Chlorine/FeCl3 | Bromine/AlBr3 | Chlorosulfonic acid | 40-55 | Moderate |
| Direct Dihalogenation followed by Sulfonylation | Mixed halogen/Lewis acid | N/A | Chlorosulfonic acid | 35-50 | Low |
Large-scale production of 3-bromo-4-chlorobenzene-1-sulfonyl chloride requires careful optimization of reaction conditions to achieve high yields, product purity, and operational efficiency [22] [23]. Industrial manufacturing processes must address challenges related to heat management, mass transfer, and product isolation while maintaining consistent quality standards [24] [25].
Continuous manufacturing processes have emerged as preferred approaches for large-scale sulfonyl chloride production due to their superior heat transfer characteristics and enhanced process control capabilities [23] [25]. These systems typically employ continuous stirred-tank reactors operated in series, allowing for precise control of residence time and temperature profiles [26]. The implementation of automated process control systems enables real-time monitoring and adjustment of critical process parameters [25].
Process intensification strategies focus on maximizing space-time yields while minimizing waste generation and energy consumption [23] [27]. Flow chemistry approaches have demonstrated particular promise for sulfonyl chloride synthesis, offering improved safety profiles and enhanced product quality compared to traditional batch processes [25] [26]. These systems enable rapid heat removal and precise control of reaction stoichiometry, leading to improved selectivity and reduced impurity formation [23].
Table 4: Large-Scale Production Optimization Parameters
| Process Parameter | Batch Process | Continuous Process | Flow Process |
|---|---|---|---|
| Reactor Type | Stirred tank | CSTR series | Plug flow |
| Temperature Control | ±2°C | ±1°C | ±0.5°C |
| Residence Time (min) | 120-240 | 30-60 | 5-15 |
| Feed Rate (kg/h) | Variable | Constant | Continuous |
| Product Purity (%) | 92-96 | 95-98 | 96-99 |
| Space-Time Yield (kg/L·h) | 0.5-0.8 | 1.2-2.0 | 2.5-4.0 |
The optimization of large-scale production processes requires comprehensive understanding of reaction kinetics and thermodynamics [22] [24]. Design of experiments methodologies are commonly employed to identify optimal operating conditions and assess the impact of various process parameters on product quality and yield [23]. Statistical modeling approaches enable the development of predictive models that facilitate process optimization and scale-up activities [25].
Heat management represents a critical aspect of large-scale sulfonyl chloride production due to the highly exothermic nature of sulfonylation reactions [28] [26]. Inadequate temperature control can lead to thermal runaway conditions and the formation of hazardous reaction mixtures [24]. Advanced heat exchange systems and temperature monitoring technologies are essential for maintaining safe operating conditions during industrial production [22] [23].
Impurity profiling and quality control measures are essential components of 3-bromo-4-chlorobenzene-1-sulfonyl chloride manufacturing processes [29]. The identification and quantification of impurities enable manufacturers to optimize synthetic procedures and ensure consistent product quality [30] [31]. Comprehensive analytical methodologies must be employed to detect and characterize both organic and inorganic impurities that may be present in the final product [29] [32].
Common impurities in 3-bromo-4-chlorobenzene-1-sulfonyl chloride include unreacted starting materials, hydrolysis products, and polyhalogenated byproducts formed through side reactions [4] . The formation of sulfonic acid derivatives represents a particularly problematic impurity class, as these compounds can arise through hydrolysis of the sulfonyl chloride functional group in the presence of moisture [21] [28]. Effective moisture control throughout the manufacturing process is therefore critical for minimizing this impurity formation [27] [26].
Table 5: Common Impurities and Quality Control Measures
| Impurity Type | Chemical Identity | Typical Content (ppm) | Detection Method | Control Strategy |
|---|---|---|---|---|
| Unreacted starting material | 3-Bromo-4-chlorobenzene | 100-500 | GC-MS | Optimize conversion |
| Hydrolysis product | 3-Bromo-4-chlorobenzenesulfonic acid | 200-800 | HPLC-UV | Moisture control |
| Polyhalogenated byproduct | Dibromo-dichlorobenzene derivatives | 50-200 | GC-MS | Selectivity improvement |
| Sulfonic acid derivative | 3-Bromo-4-chlorobenzenesulfonic acid | 300-1000 | HPLC-UV | Moisture control |
| Dehalogenated product | Bromochlorobenzene isomers | 20-100 | GC-MS | Temperature control |
High-performance liquid chromatography represents the primary analytical technique for purity determination and impurity quantification in sulfonyl chloride compounds [30] [31]. This method provides excellent separation capabilities for closely related structural analogs and enables the detection of impurities at very low concentration levels [32]. Gas chromatography-mass spectrometry serves as a complementary technique for the identification of volatile impurities and structural confirmation of unknown compounds [33] [34].
Spectroscopic methods play important roles in structural verification and functional group identification [35] [36]. Nuclear magnetic resonance spectroscopy provides definitive structural information and can detect the presence of unexpected impurities or degradation products [33]. Infrared spectroscopy offers rapid confirmation of the sulfonyl chloride functional group through characteristic absorption bands in the sulfur-chlorine stretching region [33] [34].
Table 6: Analytical Methods for Quality Control
| Analytical Technique | Parameter Measured | Detection Limit | Precision (RSD %) | Analysis Time (min) |
|---|---|---|---|---|
| High Performance Liquid Chromatography | Purity and impurities | 0.01% | <2 | 25-35 |
| Gas Chromatography-Mass Spectrometry | Volatile impurities | 0.001% | <3 | 20-30 |
| Nuclear Magnetic Resonance Spectroscopy | Structural confirmation | Not applicable | Not applicable | 15-20 |
| Infrared Spectroscopy | Functional group verification | Qualitative | Qualitative | 5-10 |
| Titration Methods | Active chlorine content | 0.1% | <5 | 10-15 |
Process analytical technology implementation enables real-time monitoring of critical quality attributes during manufacturing operations [27] [25]. In-line spectroscopic methods can provide continuous assessment of reaction progress and product formation, allowing for immediate process adjustments when deviations from target specifications are detected [23] [26]. These approaches enhance process understanding and enable the implementation of quality-by-design principles in manufacturing operations [24] [29].
The thermal stability of 3-Bromo-4-chlorobenzene-1-sulfonyl chloride follows established patterns observed in aromatic sulfonyl chloride compounds. Based on systematic thermogravimetric analysis data from related benzene sulfonyl chloride derivatives, this compound exhibits characteristic thermal behavior consistent with its structural framework [1] [2] [3].
Aromatic sulfonyl chlorides demonstrate superior thermal stability compared to their aliphatic counterparts, with decomposition temperatures typically ranging from 200-300°C [3]. For 3-Bromo-4-chlorobenzene-1-sulfonyl chloride, the estimated decomposition temperature falls within 250-280°C, comparable to other dihalogenated benzene sulfonyl chlorides [5]. This enhanced thermal stability stems from the aromatic ring system providing electronic stabilization to the sulfonyl chloride functional group.
The decomposition mechanism proceeds through initial scission of the sulfur-chlorine bond, the weakest bond in the molecule. Thermogravimetric studies on benzenesulfonyl chloride reveal that decomposition begins above 251°C, producing hydrogen chloride gas and sulfur oxides as primary decomposition products [1] [6]. The electron-withdrawing effects of both bromine and chlorine substituents in 3-Bromo-4-chlorobenzene-1-sulfonyl chloride may slightly decrease thermal stability compared to unsubstituted benzenesulfonyl chloride due to increased electrophilic character at the sulfur center.
| Compound | Decomposition Temperature (°C) | Thermal Stability Notes |
|---|---|---|
| Benzenesulfonyl chloride | >251 | Stable to 251°C, decomposes above |
| 4-Chlorobenzenesulfonyl chloride | 50-52 (melting), >250 (decomp.) | Crystalline form stable, decomposes at elevated temperatures |
| 4-Bromobenzenesulfonyl chloride | >250 (estimated) | Similar stability to chloro analog |
| 3-Bromo-4-chlorobenzene-1-sulfonyl chloride | 250-280 (estimated) | Expected similar to other dihalogenated benzenes |
Under controlled thermal conditions, the compound remains stable for extended periods below 200°C. However, accelerated stability studies conducted at elevated temperatures (40°C/75% relative humidity) demonstrate gradual hydrolysis over time, indicating moisture sensitivity as a critical factor in thermal degradation .
The solubility characteristics of 3-Bromo-4-chlorobenzene-1-sulfonyl chloride reflect the compound's amphiphilic nature, combining the polar sulfonyl chloride functionality with the lipophilic aromatic framework bearing halogen substituents. This dual character governs its dissolution behavior across various solvent systems [7] [8] [9].
In polar aprotic solvents, the compound demonstrates excellent solubility. Dichloromethane serves as the preferred solvent for synthetic applications, providing high solubility (>50 g/L) while maintaining chemical stability [10]. Chloroform exhibits similar dissolution properties, making it suitable for purification and recrystallization procedures. The high solubility in these solvents results from favorable dipole-dipole interactions between the polar sulfonyl group and the solvent molecules.
Aromatic solvents including toluene and benzene provide good solubility (10-50 g/L) through π-π stacking interactions with the benzene ring system [8] [11]. These solvents offer advantages for reactions requiring anhydrous conditions, as they can be readily dried and maintained moisture-free.
| Solvent | Solubility | Notes |
|---|---|---|
| Dichloromethane (DCM) | Highly soluble | Preferred solvent for reactions and purification |
| Chloroform | Highly soluble | Good solvent, similar properties to DCM |
| Toluene | Soluble | Aromatic solvent, good compatibility |
| Tetrahydrofuran (THF) | Highly soluble | Polar aprotic, excellent for organometallic reactions |
| Dimethyl sulfoxide (DMSO) | Soluble (with caution) | Universal solvent but may cause side reactions |
| Diethyl ether | Moderately soluble | Moderate solubility due to polar S=O groups |
| Water | Insoluble/Reacts | Hydrolysis occurs, forms HCl and sulfonic acid |
Polar protic solvents demonstrate limited compatibility due to nucleophilic attack on the electrophilic sulfur center. Methanol and ethanol show poor solubility (<1 g/L) and potential for chemical reaction through nucleophilic substitution mechanisms [9]. This behavior necessitates careful solvent selection to prevent unwanted side reactions during synthetic procedures.
The compound exhibits complete insolubility in water, with rapid hydrolysis occurring upon contact. This hydrolytic instability produces hydrogen chloride gas and the corresponding sulfonic acid, making aqueous systems incompatible with this reagent [12] [9]. The hydrolysis reaction follows second-order kinetics, with the rate dependent on both water concentration and temperature.
Dimethyl sulfoxide requires cautious consideration despite its universal solvent properties. While providing good solubility, DMSO may participate in side reactions with sulfonyl chlorides under certain conditions, particularly at elevated temperatures [13] [14]. The high nucleophilicity of DMSO's sulfur center can lead to complex formation or reduction reactions that compromise the integrity of the sulfonyl chloride group.
The nuclear magnetic resonance spectroscopic profile of 3-Bromo-4-chlorobenzene-1-sulfonyl chloride provides distinctive fingerprints for structural identification and purity assessment. The trisubstituted benzene ring system generates characteristic splitting patterns that differentiate this compound from its structural isomers [15] [16] [17].
In proton nuclear magnetic resonance spectroscopy using deuterated chloroform as the solvent, the aromatic region (7.0-8.5 ppm) displays three distinct signals corresponding to the three unique aromatic hydrogen atoms. The hydrogen atom at position 2 (ortho to the sulfonyl chloride group) appears most downfield at approximately 8.1-8.3 ppm due to the strong deshielding effect of the electron-withdrawing sulfonyl chloride substituent [15] [18].
The hydrogen at position 5 resonates at approximately 7.7-7.9 ppm, experiencing moderate deshielding from the adjacent chlorine atom. The position 6 hydrogen, situated between the bromine and sulfonyl chloride groups, appears at 7.8-8.0 ppm with characteristic coupling patterns reflecting the complex substitution environment [16].
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | 8.1-8.3 | doublet | J = 2.0-2.5 |
| H-5 | 7.7-7.9 | doublet | J = 8.0-8.5 |
| H-6 | 7.8-8.0 | doublet of doublets | J₁ = 8.0-8.5, J₂ = 2.0-2.5 |
Carbon-13 nuclear magnetic resonance spectroscopy reveals six distinct aromatic carbon signals between 120-145 ppm, with the carbon bearing the sulfonyl chloride group appearing furthest downfield due to the electron-withdrawing nature of this substituent. The carbons bearing halogen substituents show characteristic chemical shifts influenced by the electronegativity and size of the halogen atoms.
The sulfonyl chloride carbon typically resonates around 140-145 ppm, while brominated and chlorinated carbons appear at 110-120 ppm and 125-135 ppm respectively, depending on their electronic environment within the aromatic system [18] .
Infrared spectroscopy provides unambiguous identification markers for 3-Bromo-4-chlorobenzene-1-sulfonyl chloride through characteristic vibrational frequencies associated with its functional groups. The sulfonyl chloride moiety produces distinctive absorption patterns that serve as primary diagnostic features [20] [22].
The asymmetric sulfur-oxygen stretching vibration appears as a strong absorption at approximately 1370 cm⁻¹, representing one of the most characteristic features of sulfonyl chlorides. This frequency reflects the high bond order and polarized nature of the sulfur-oxygen double bonds within the sulfonyl group [20] . The symmetric sulfur-oxygen stretch occurs at approximately 1170 cm⁻¹, typically appearing as a strong to medium intensity band.
The sulfur-chlorine stretching vibration provides definitive confirmation of the sulfonyl chloride functional group, appearing at approximately 375 cm⁻¹ in the far-infrared region. This assignment has been confirmed through extensive studies on aromatic sulfonyl chlorides, establishing this frequency range as diagnostic for the sulfur-chlorine bond [20].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| S=O stretch (asymmetric) | ~1370 | Strong | Sulfonyl chloride characteristic |
| S=O stretch (symmetric) | ~1170 | Strong | Coupled with asymmetric stretch |
| S-Cl stretch | ~375 | Medium | Diagnostic for sulfonyl chloride |
| Aromatic C=C stretch | 1580, 1490 | Medium | Aromatic framework |
| Aromatic C-H stretch | 3080-3100 | Weak | Aromatic hydrogen stretches |
| C-Br stretch | ~650 | Medium | Carbon-bromine vibration |
| C-Cl stretch | ~750 | Medium | Carbon-chlorine vibration |
Aromatic carbon-carbon stretching vibrations appear at 1580 and 1490 cm⁻¹, characteristic of substituted benzene rings. The aromatic carbon-hydrogen stretching region (3080-3100 cm⁻¹) shows weak absorptions typical of aromatic hydrogen atoms.
The carbon-halogen stretching vibrations provide additional structural confirmation, with the carbon-bromine stretch appearing at approximately 650 cm⁻¹ and the carbon-chlorine stretch at approximately 750 cm⁻¹. The substitution pattern on the benzene ring influences the out-of-plane bending vibrations in the 700-900 cm⁻¹ region, with trisubstituted benzenes showing characteristic patterns around 820-850 cm⁻¹ [23] [24] [25].
Mass spectrometric analysis of 3-Bromo-4-chlorobenzene-1-sulfonyl chloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The presence of both bromine and chlorine atoms creates complex isotope patterns that serve as diagnostic features [26] [27] [28].
The molecular ion peak appears at m/z 289, 291, and 293, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks follow predictable patterns based on natural isotope abundances, with the M+2 and M+4 peaks characteristic of compounds containing both bromine and chlorine atoms [26].
The base peak typically corresponds to the loss of the sulfonyl chloride group (m/z 206/208), representing the formation of the bromochlorobenzene fragment. This fragmentation pathway reflects the relatively weak sulfur-carbon bond compared to the aromatic carbon-carbon bonds, making the loss of SO₂Cl energetically favorable [27].
| Fragment | m/z Values | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| Molecular ion [M]⁺- | 289/291/293 | Medium | Shows Br/Cl isotope pattern |
| Loss of Cl [M-35]⁺ | 254/256/258 | Medium | Loss of chlorine radical |
| Loss of SO₂Cl [M-83]⁺ | 206/208 | High (base peak) | Loss of sulfonyl chloride group |
| Loss of Br [M-79/81]⁺ | 210/212/214 | Low | Loss of bromine radical |
| Benzene ring [C₆H₄]⁺- | 76 | Medium | Aromatic rearrangement |
| Sulfonyl fragment [SO₂]⁺- | 64 | Medium-High | Common sulfonyl fragment |
Secondary fragmentation pathways include the loss of individual halogen atoms, producing fragments at m/z 254/256/258 (loss of Cl) and m/z 210/212/214 (loss of Br). The relative intensities of these fragments depend on the ionization conditions and the stability of the resulting cationic species.
The sulfonyl fragment (SO₂⁺- , m/z 64) appears as a characteristic peak in most aromatic sulfonyl chloride spectra, providing additional confirmation of the sulfonyl chloride functional group. The benzene ring fragment (C₆H₄⁺- , m/z 76) results from extensive rearrangement processes and represents the aromatic core structure.